molecular formula C20H13Cl2N3O B2696462 1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone] CAS No. 320422-15-9

1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone]

Cat. No. B2696462
CAS RN: 320422-15-9
M. Wt: 382.24
InChI Key: FPTCDKXYQLWIGU-CLCOLTQESA-N
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Description

“1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone]” is a chemical compound with the molecular formula C14H9NO2 . It is also known by other names such as 1H-Indole-2,3-dione, 1-phenyl-; 1-Phenyl-indole-2,3-dione; 1-Phenylisatin; N-Phenylisatin .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

Scientific Research Applications

  • Transformations in Fischer Indole Synthesis : A study explored the transformations of phenylhydrazones in the Fischer indole synthesis. It found that in addition to the primary indolization products, compounds like 2-phenylindole and pyrazolines were formed. This research contributes to understanding the chemical pathways and potential applications in synthetic chemistry (Moskovkina, 2002).

  • Diastereoselectivity in Cycloaddition Reactions : Another study investigated the cycloaddition reactions of indolic nitrones and electron-deficient alkenes. It found diastereoselective behavior in these reactions, indicating potential applications in the synthesis of complex organic molecules (Greci et al., 2001).

  • Antiplatelet Activity and Cytotoxicity Assessment : Research on indole-based aryl(aroyl)hydrazone analogs showed promising antiplatelet activity. This suggests potential therapeutic applications in cardiovascular diseases (Tehrani et al., 2015).

  • Synthesis of Indole Derivatives and Antibacterial Evaluation : A study on the synthesis of 2-aryl indoles and fused indole derivatives through Fischer Indolisation investigated their antibacterial properties, indicating potential applications in developing new antimicrobial agents (Mishra et al., 2022).

  • Palladium-Catalyzed Fischer Indole Synthesis : Research demonstrated a palladium-catalyzed method for preparing N-aryl benzophenone hydrazones, leading to indole products. This method could be useful in synthesizing structurally diverse indoles for various applications (Wagaw et al., 1999).

  • Synthesis of Hydrazone Dyes and Their Properties : A study on the synthesis of phenylazo indole dyes analyzed their azo-hydrazone tautomeric behavior and antimicrobial properties, indicating potential applications in dyeing and antimicrobial treatments (Seferoğlu et al., 2013).

properties

IUPAC Name

3-[(2,4-dichlorophenyl)diazenyl]-1-phenylindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O/c21-13-10-11-17(16(22)12-13)23-24-19-15-8-4-5-9-18(15)25(20(19)26)14-6-2-1-3-7-14/h1-12,26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBXWYQHLUUHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701172267
Record name 1-Phenyl-1H-indole-2,3-dione 3-[2-(2,4-dichlorophenyl)hydrazone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701172267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

320422-15-9
Record name 1-Phenyl-1H-indole-2,3-dione 3-[2-(2,4-dichlorophenyl)hydrazone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701172267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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